![molecular formula C14H12N4O2 B14133290 N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of a nitro group on the benzyl ring and an amine group on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1H-benzo[d]imidazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the benzimidazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 3-aminobenzyl-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学研究应用
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
相似化合物的比较
Similar Compounds
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties via modulation of α2-adrenergic receptors.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide: Exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: Used in the synthesis of benzothiazole-based compounds with various biological activities.
Uniqueness
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a nitro group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C14H12N4O2 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
N-[(3-nitrophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H2,15,16,17) |
InChI 键 |
PEQXYESKMXRKBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


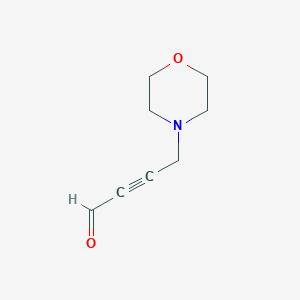
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
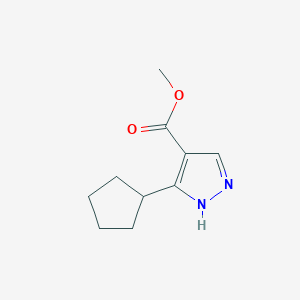
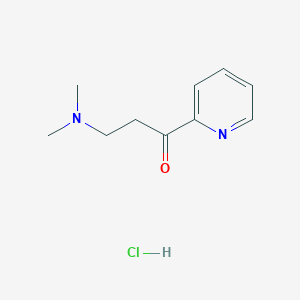



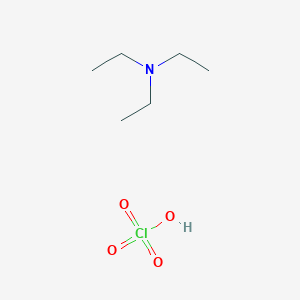
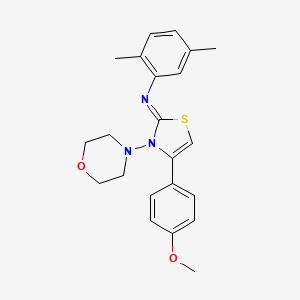
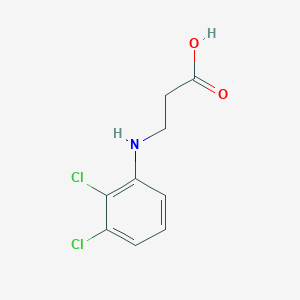
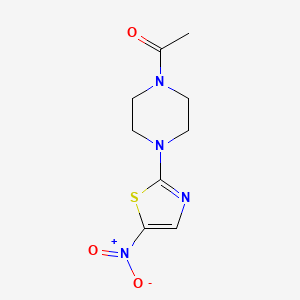
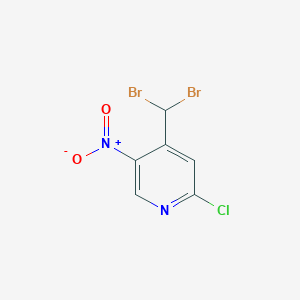
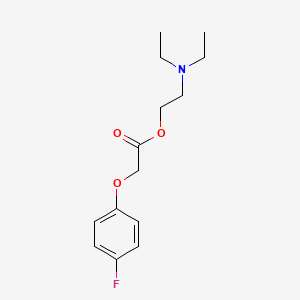
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
